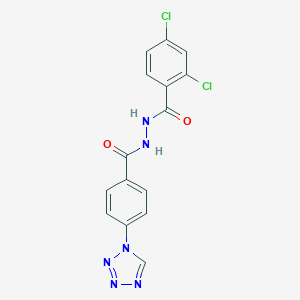![molecular formula C17H15BrN2O3 B214325 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214325.png)
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BPI-002, is a synthetic compound that belongs to the class of indole-based molecules. It has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer, inflammation, and neurodegenerative diseases. 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to modulate the expression of genes that are involved in these processes.
Biochemical and Physiological Effects:
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress. 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to reduce the levels of certain biomarkers that are associated with cancer, inflammation, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific processes without affecting other cellular functions. However, the synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging and requires expertise in organic chemistry. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods for 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, which can reduce the cost and increase the availability of the compound. Another area of interest is the investigation of the potential of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one as a treatment for other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the elucidation of the exact mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can provide insights into the development of more effective therapies for cancer, inflammation, and neurodegenerative diseases.
In conclusion, 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an anticancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases has gained significant attention in the scientific community. The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging, and the compound is relatively expensive, which can limit its use in large-scale experiments. However, the specificity of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one towards certain enzymes and signaling pathways makes it a valuable tool for targeted inhibition of specific processes. There are several future directions for the research on 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, including the development of more efficient synthesis methods and the investigation of its potential as a treatment for other diseases.
Méthodes De Synthèse
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is synthesized through a multistep reaction starting from 3-bromoaniline. The reaction involves the formation of an intermediate, which undergoes cyclization to form the indole ring. The final product is obtained after the introduction of the pyridine ring and the ethyl and hydroxy groups. The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases. In vitro studies have shown that 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress.
Propriétés
Nom du produit |
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C17H15BrN2O3 |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-20-14-6-5-12(18)8-13(14)17(23,16(20)22)9-15(21)11-4-3-7-19-10-11/h3-8,10,23H,2,9H2,1H3 |
Clé InChI |
OFHSWUFAUSPNAW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B214242.png)


![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)

![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)
![dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214257.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)


![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)